(2S)-2-(1-Phenylcyclopentyl)propan-1-amine
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Overview
Description
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine is a chiral amine compound characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to a propan-1-amine moiety. This compound’s stereochemistry is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-Phenylcyclopentyl)propan-1-amine typically involves the following steps:
Formation of the Cyclopentyl Ring: Starting from a suitable cyclopentane precursor, the phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Introduction of the Amino Group: The propan-1-amine moiety is attached through a reductive amination process, where an aldehyde or ketone intermediate reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Friedel-Crafts Alkylation: Utilizing catalysts such as aluminum chloride to facilitate the attachment of the phenyl group.
Continuous Flow Reductive Amination: Employing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(1-Phenylcyclopentyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine: The enantiomer of the compound, differing in stereochemistry.
(2S)-2-(1-Phenylcyclohexyl)propan-1-amine: A similar compound with a cyclohexyl ring instead of a cyclopentyl ring.
(2S)-2-(1-Phenylcyclopentyl)butan-1-amine: A homologous compound with an extended carbon chain.
Uniqueness
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine is unique due to its specific stereochemistry and the presence of a cyclopentyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-(1-phenylcyclopentyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKUGGLKGKKBCX-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CCCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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